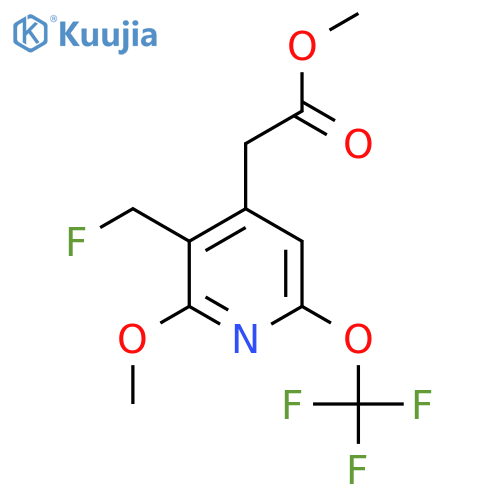

Cas no 1806753-37-6 (Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate)

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate

-

- インチ: 1S/C11H11F4NO4/c1-18-9(17)4-6-3-8(20-11(13,14)15)16-10(19-2)7(6)5-12/h3H,4-5H2,1-2H3

- InChIKey: YIYRVHUZNWFNQU-UHFFFAOYSA-N

- ほほえんだ: FCC1C(=NC(=CC=1CC(=O)OC)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 326

- トポロジー分子極性表面積: 57.6

- 疎水性パラメータ計算基準値(XlogP): 2.6

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029083669-1g |

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate |

1806753-37-6 | 97% | 1g |

$1,534.70 | 2022-03-31 |

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview

Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate, with the CAS number 1806753-37-6, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with fluoromethyl, methoxy, and trifluoromethoxy groups, along with an acetate ester moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable component in various research and industrial applications.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, acetylations, and fluorinations. Recent advancements in catalytic methods have enabled the efficient construction of such complex structures with high purity and yield. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key steps in the synthesis process. These developments have not only improved the scalability of production but also opened new avenues for exploring similar compounds with tailored functionalities.

One of the most notable applications of Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate lies in its potential as a precursor for advanced materials. Researchers have demonstrated that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These materials hold promise for use in gas storage, catalysis, and sensing technologies. Furthermore, the trifluoromethoxy group contributes significantly to the electronic properties of the compound, enhancing its compatibility with various functionalization strategies.

In addition to its role in materials science, this compound has also been investigated for its biological activity. Studies have shown that it exhibits moderate inhibitory effects on certain enzymes associated with metabolic disorders. The fluorinated substituents are believed to play a crucial role in modulating these activities by influencing the molecule's lipophilicity and bioavailability. Ongoing research is focused on optimizing the structure further to enhance its pharmacological profile while maintaining its stability in physiological conditions.

The structural complexity of Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate makes it an ideal candidate for exploring novel chemical transformations. For instance, recent work has highlighted its utility in enantioselective reactions mediated by chiral catalysts. Such reactions are pivotal for the asymmetric synthesis of bioactive molecules, which are critical in drug discovery and development. The ability to control stereochemistry at multiple positions within the molecule represents a significant advancement in synthetic methodology.

From an environmental perspective, the compound's stability under various conditions has been thoroughly evaluated. It has been found to degrade slowly under aerobic conditions, suggesting potential long-term persistence in certain environments. However, its application in controlled settings minimizes ecological risks. Regulatory frameworks governing its use are continuously being updated to ensure compliance with safety standards and sustainable practices.

In conclusion, Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate stands as a testament to the ingenuity of modern synthetic chemistry. Its versatile structure and multifaceted applications underscore its importance across diverse scientific disciplines. As research progresses, this compound is expected to pave the way for innovative solutions in materials development, pharmacology, and beyond.

1806753-37-6 (Methyl 3-(fluoromethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-4-acetate) 関連製品

- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)

- 1060307-99-4(2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide)

- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)

- 20676-54-4(Methyl 2-acetamido-5-chlorobenzoate)

- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)

- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)

- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)

- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)

- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)

- 338759-79-8(2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-)